molecular formula C29H32O4 B593498 Curcumaromin A CAS No. 1810034-38-8

Curcumaromin A

Cat. No.: B593498
CAS No.: 1810034-38-8
M. Wt: 444.571
InChI Key: DNEUCLLMJKOPAG-YIGFWXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcumaromin A is a naturally occurring compound isolated from the rhizomes of turmeric (Curcuma longa). It is a yellow crystalline solid with a distinctive aroma. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumaromin A is typically extracted from turmeric using organic solvents. The process involves defatting turmeric powder with an organic solvent, followed by extraction and purification using column chromatography. The final product is obtained as a high-purity crystalline solid .

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The turmeric rhizomes are processed to remove fats and other impurities, and the compound is then extracted using solvents. The extract is purified through various chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Curcumaromin A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Curcumaromin A has a wide range of applications in scientific research:

Mechanism of Action

Curcumaromin A exerts its effects through several mechanisms:

Comparison with Similar Compounds

Curcumaromin A is compared with other similar compounds, such as:

    Curcumin: The principal curcuminoid in turmeric, known for its extensive therapeutic properties.

    Demethoxycurcumin: A derivative of curcumin with similar but slightly different biological activities.

    Bis-demethoxycurcumin: Another curcumin derivative with unique properties.

Uniqueness: this compound stands out due to its specific chemical structure and the unique combination of biological activities it exhibits. While similar compounds like curcumin are well-studied, this compound offers distinct advantages in certain applications, particularly in its antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

(1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEUCLLMJKOPAG-YIGFWXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(C)C)C2=C(C=CC(=C2)C=CC(=CC(=O)C=CC3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(C=CC(=C2)/C=C/C(=C/C(=O)/C=C/C3=CC=C(C=C3)O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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